Cas no 123001-17-2 (b-D-Glucopyranoside,2,3-bis(tetradecyloxy)propyl 6-O-b-D-glucopyranosyl-, (R)- (9CI))
123001-17-2 structure
Product Name:b-D-Glucopyranoside,2,3-bis(tetradecyloxy)propyl 6-O-b-D-glucopyranosyl-, (R)- (9CI)
Numero CAS:123001-17-2
MF:C43H84O13
MW:809.119276046753
CID:159869
PubChem ID:3081217
Update Time:2025-04-19
b-D-Glucopyranoside,2,3-bis(tetradecyloxy)propyl 6-O-b-D-glucopyranosyl-, (R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-Glucopyranoside,2,3-bis(tetradecyloxy)propyl 6-O-b-D-glucopyranosyl-, (R)- (9CI)
- (2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol
- 1,2-di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol
- (2R,3R,4R,5R,6R)-2-propoxy-3,4-bis(tetradecyloxy)-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-3,4,5-triol (non-preferred name)
- beta-D-Glucopyranoside, 2,3-bis(tetradecyloxy)propyl 6-O-beta-D-glucopyranosyl-, (R)-
- DTDGL
- 123001-17-2
- DTXSID60153829
-
- Inchi: 1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1
- Chiave InChI: NWFDRMQWJXDMEE-QTGKKKNTSA-N
- Sorrisi: O1[C@H]([C@@]([C@]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)(O)OCCCCCCCCCCCCCC)(O)OCCCCCCCCCCCCCC)OCCC
Proprietà calcolate
- Massa esatta: 808.591193
- Massa monoisotopica: 808.591193
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 56
- Conta legami ruotabili: 35
- Complessità: 932
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 197
- XLogP3: 9.6
Proprietà sperimentali
- Densità: 1.13
- Punto di ebollizione: 854.5°Cat760mmHg
- Punto di infiammabilità: 470.6°C
- Indice di rifrazione: 1.524
b-D-Glucopyranoside,2,3-bis(tetradecyloxy)propyl 6-O-b-D-glucopyranosyl-, (R)- (9CI) Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
123001-17-2 (b-D-Glucopyranoside,2,3-bis(tetradecyloxy)propyl 6-O-b-D-glucopyranosyl-, (R)- (9CI)) Prodotti correlati
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)
- 57-50-1(Sucrose, Ultra Pure)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 4064-06-6(1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose)
- 6155-35-7(α-L-Rhamnose monohydrate)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 63-42-3(Lactose)
- 585-88-6(Maltitol)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso